3,3'-Dioctadecyloxacarbocyaninperchlorat

Übersicht

Beschreibung

DiOC18(3), also known as 3,3’-Dioctadecyloxacarbocyanine Perchlorate, is a green fluorescent, lipophilic carbocyanine dye . It is widely used as a lipophilic tracer . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .

Synthesis Analysis

The dye is used to label target cells . Target cells are labeled with DiOC18 before contact with effector cells . Three fluorescent dyes were initially tested for labeling target cells: fluorescein isothiocyanate (FITC; Sigma) at 50 g/ml in phosphate buffered sulfate (PBS); PKH67-GL (Sigma), a green fluorescent cell linker dye at 1 mM in ethanol; and DiOC18(3), a lipophilic carbocyanine membrane dye (Sigma), at 3 mM in dimethylsulfoxide (DMSO) .

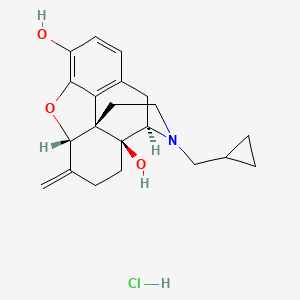

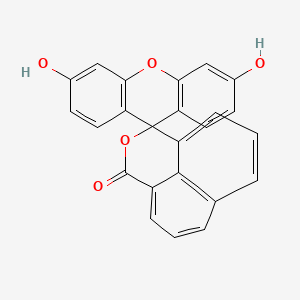

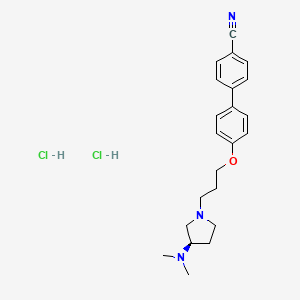

Molecular Structure Analysis

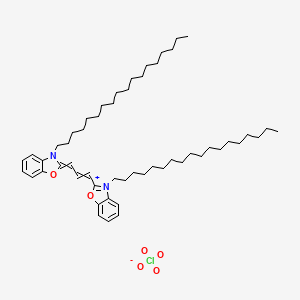

The molecular formula of DiOC18(3) is C53H89ClN2O6 . Its average mass is 885.737 Da and its monoisotopic mass is 884.640930 Da .

Chemical Reactions Analysis

The dye uniformly labels neurons via lateral diffusion in the plasma membrane at a rate of about 0.2–0.6 mm per day in fixed specimens . In living tissue, labeling is more rapid (6 mm per day), due to active dye transport processes .

Physical And Chemical Properties Analysis

The dye is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .

Wissenschaftliche Forschungsanwendungen

Fluorogene Sonde zur Messung der kritischen Mizellkonzentration

DIO kann als fluorogene Sonde zur Messung der kritischen Mizellkonzentration (CMC) verwendet werden. CMC ist ein Schlüsselfaktor bei der Anwendung amphiphilier Moleküle, da sie den Aggregationszustand der Moleküle bestimmt . DIO bietet verbesserte Konsistenz und ist benutzerfreundlicher als Nile Red (NR), ein weiterer häufig verwendeter fluorogener Farbstoff .

Markierung der Lipiddoppelschicht

DIO wurde für die Markierung der Lipiddoppelschicht in antigenpräsentierenden Zellen verwendet . Diese Anwendung ist entscheidend für die Untersuchung von Zellmembranen und deren Funktionen.

Lipophiler Tracer

Der grün fluoreszierende, lipophile Carbocyanin-Farbstoff DIO wird häufig als lipophiler Tracer verwendet . Er ist in Wasser schwach fluoreszierend, aber stark fluoreszierend und recht photostabil, wenn er in Membranen eingebaut ist .

Zellmembran-Bildgebung

Sobald DIO auf Zellen aufgetragen wird, diffundiert es lateral innerhalb der Plasmamembran . Diese Eigenschaft macht es nützlich für die Bildgebung von Zellplasmamembranen .

Markierung in Zebrafisch-Embryonen

DIO wurde auch als lipophiler Farbstoff für die Markierung in Zebrafisch-Embryonen verwendet . Diese Anwendung ist besonders wichtig in der Entwicklungsbiologieforschung.

Studium von amphiphile Moleküle

Die Verwendung von DIO als fluorogene Sonde zur Messung von CMC-Werten hilft beim Studium von amphiphile Moleküle . Dies liegt daran, dass die CMC den Aggregationszustand dieser Moleküle bestimmt .

Wirkmechanismus

Target of Action

The primary target of DIO is the lipid bilayer of cell membranes . It is used as a lipophilic tracer to label cells, organelles, liposomes, viruses, and lipoproteins .

Mode of Action

DIO is a long-chain carbocyanine dye that interacts with its targets by incorporating into the lipid bilayer of cell membranes . Once applied to cells, the dye diffuses laterally within the plasma membrane . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes .

Biochemical Pathways

Instead, it serves as a fluorescent probe of lipid bilayer model membranes . Its primary function is to provide a means of visualizing and tracking the movement of lipids and associated structures within cells.

Result of Action

The primary result of DIO’s action is the staining of cell membranes, allowing for the visualization of lipid structures under a fluorescence microscope . This can provide valuable information about cell structure, function, and dynamics.

Action Environment

The efficacy and stability of DIO are influenced by the lipid environment in which it is incorporated . It has an extremely high extinction coefficient and short excited-state lifetimes in lipid environments . Its fluorescence is weak in water but becomes highly fluorescent and quite photostable when incorporated into membranes . Therefore, the presence and characteristics of lipid structures in the environment can significantly impact the performance of DIO.

Safety and Hazards

DiOC18(3) is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is essential to read the safety data sheet supplied with each hazardous product .

Relevant Papers

The dye has been used in various research studies. For instance, it has been used as a fluorogenic probe for the measurement of critical micelle concentration . It has also been used in the design of a flow cytometric assay for the determination of natural killer cell activity . Another study used it to investigate how mesenchymal stromal cells protect endothelial cells from cytotoxic T lymphocyte-induced apoptosis .

Eigenschaften

IUPAC Name |

(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZPJHFJZGRWMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34215-57-1 | |

| Record name | 3,3′-Dioctadecyloxacarbocyanine perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34215-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)

![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)